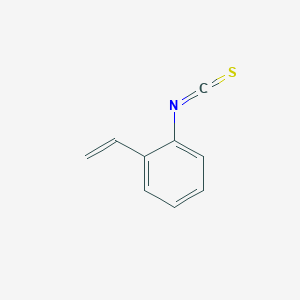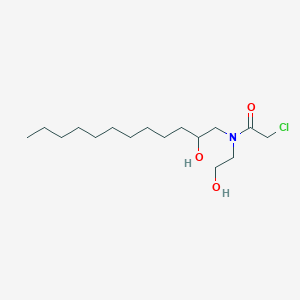
2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the class of amides It features a chloro group, a hydroxydodecyl chain, and a hydroxyethyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, 2-hydroxydodecane, and 2-hydroxyethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a secondary amide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can produce various amide derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Industry: It may be used in the formulation of specialty chemicals, surfactants, or other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the hydroxydodecyl chain.
N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide: Lacks the chloro group.
Uniqueness
2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the chloro group and the hydroxydodecyl chain, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
62881-04-3 |
|---|---|
Formule moléculaire |
C16H32ClNO3 |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32ClNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3 |
Clé InChI |
MFXJMNBMZBCTDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CCO)C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


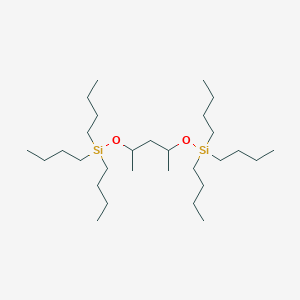
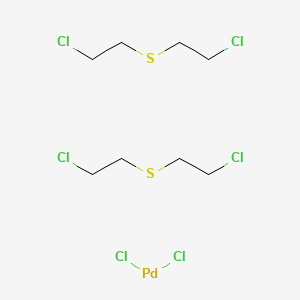
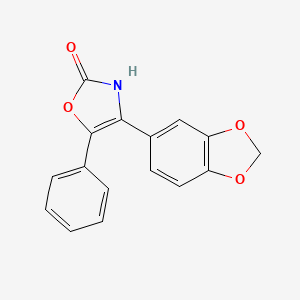
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

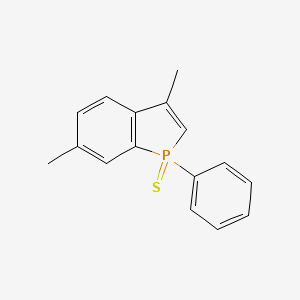
![1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline](/img/structure/B14510793.png)
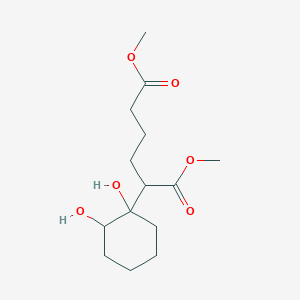
![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
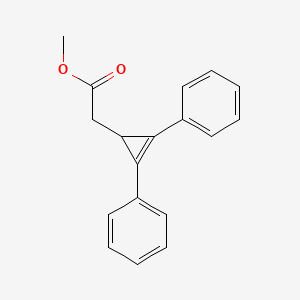
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)

